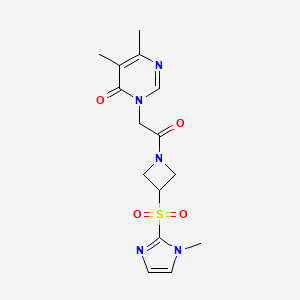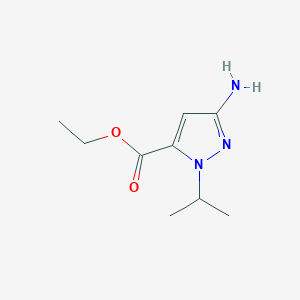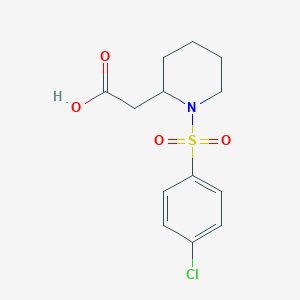![molecular formula C28H35N3O3S B2432320 1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941920-09-8](/img/structure/B2432320.png)
1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H35N3O3S and its molecular weight is 493.67. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Discovery of Non-Peptide Antagonists
The compound 1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a key example of scientific efforts to design and discover non-peptide antagonists targeting specific biological receptors. A study highlighted the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives, leading to the discovery of a potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This antagonist demonstrated high binding affinity and potent in vitro antagonistic activity, offering a new class of potential therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).
One-Pot Synthesis Techniques
Further research into the chemical synthesis of thieno[3,2-d]pyrimidine and its derivatives revealed efficient one-pot synthesis techniques. These methods facilitate the generation of compounds through a three-component condensation, offering insights into the versatile chemical manipulations possible with the thieno[3,2-d]pyrimidine core. Such synthetic pathways are critical for the development of novel compounds with potential biological activities (Dyachenko et al., 2020).
Antidiabetic and Antitumor Potential
The exploration of thieno[3,2-d]pyrimidine derivatives extends into the realm of antidiabetic and antitumor research. Compounds synthesized from thieno[3,2-d]pyrimidine structures have been evaluated for their hypoglycemic and hypolipidemic activities, demonstrating significant potential in managing diabetes and related metabolic disorders. This research indicates the broad therapeutic applicability of these compounds, underscoring their importance in drug discovery and development (Sohda et al., 1982).
Advanced Chemical Synthesis and Characterization
Innovative synthesis and characterization techniques for thieno[3,2-d]pyrimidine derivatives have been developed, including methods for creating fused heterocycles and conducting comprehensive structural analyses. These advancements in chemical synthesis and analytical methodologies contribute significantly to the understanding of the compound's properties and potential applications in various scientific and therapeutic contexts (Ashraf et al., 2019).
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-[[4-(4-methylpiperidine-1-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O3S/c1-19-11-14-29(15-12-19)26(32)22-9-7-21(8-10-22)17-31-27(33)25-24(13-16-35-25)30(28(31)34)18-23-6-4-3-5-20(23)2/h3-6,13,16,19,21-22H,7-12,14-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKPRWZMAFMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCC(CC2)CN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Aminospiro[3.5]nonan-3-one;hydrochloride](/img/structure/B2432241.png)
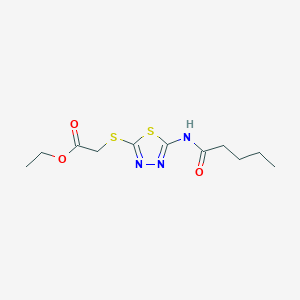
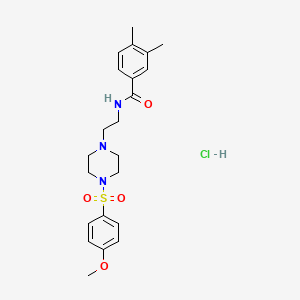



![3-[(3-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2432251.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2432252.png)
![(E)-4-(Dimethylamino)-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2432253.png)
